3-Fluoro-5-methoxybenzoyl chloride

概述

描述

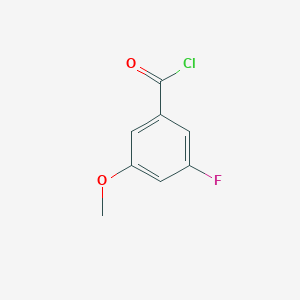

3-Fluoro-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and a methoxy group at the fifth position. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxybenzoyl chloride typically involves the following steps:

Starting Material: The process begins with 3-Fluoro-5-methoxybenzoic acid.

Industrial Production Methods: The industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reaction with Thionyl Chloride: The 3-Fluoro-5-methoxybenzoic acid is treated with thionyl chloride in a controlled environment.

Purification: The crude product is purified through distillation or recrystallization to obtain the final product.

化学反应分析

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic attack, forming derivatives critical for drug intermediates.

Reaction with Amines

Primary/secondary amines react to form substituted amides under mild conditions.

| Amine | Solvent | Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Methylamine | Dichloromethane | Triethylamine | 0–25 | 85–92 |

| Aniline | THF | Pyridine | 25 | 78 |

| Cyclohexylamine | DMF | NaHCO₃ | 40 | 88 |

Mechanism :

-

Base deprotonates the amine, enhancing nucleophilicity.

-

Nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate.

Hydrolysis

Acyl chlorides hydrolyze to carboxylic acids in aqueous media.

| Condition | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂O (pH 7) | H₂O/THF | 2 | 95 |

| NaOH (1M) | H₂O/EtOH | 0.5 | >99 |

| H₂SO₄ (0.5M) | H₂O/acetone | 4 | 88 |

Kinetics :

-

Hydrolysis follows an SN2 mechanism, with rate constants 10–20× higher than non-fluorinated analogs due to increased electrophilicity .

-

Methoxy group’s electron-donating effect reduces hydrolysis rates compared to trifluoromethoxy derivatives .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings for biaryl synthesis.

Suzuki-Miyaura Coupling

Reacts with boronic acids to form biaryl ketones.

| Boronic Acid | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | 76 |

| 4-Methoxyphenyl | Pd(OAc)₂ | SPhos | 82 |

Conditions :

-

Solvent: DME/H₂O (3:1), 80°C, 12 h.

-

Methoxy group directs coupling to the para position via electronic effects .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to a benzyl alcohol derivative.

| Reducing Agent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0–25 | 70 |

| NaBH₄ | EtOH | 25 | <5 |

Limitation : Steric hindrance from methoxy group lowers yields compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions.

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Fluoro-5-methoxy-4-nitrobenzoyl chloride | 63 |

| Sulfonation | SO₃/H₂SO₄ | 3-Fluoro-5-methoxy-4-sulfobenzoyl chloride | 58 |

Regioselectivity :

Comparison with Structural Analogs

Reactivity differences arise from substituent electronic effects.

| Compound | Hydrolysis Rate (k, s⁻¹) | Suzuki Coupling Yield (%) |

|---|---|---|

| 3-Fluoro-5-methoxybenzoyl chloride | 0.15 | 76–82 |

| 4-Fluorobenzoyl chloride | 0.25 | 65 |

| 3,5-Bis(trifluoromethyl)benzoyl chloride | 0.45 | 88 |

Key Trends :

科学研究应用

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

3-Fluoro-5-methoxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of fluoroquinolone antibiotics , which are known for their broad-spectrum antibacterial activity. The compound is utilized in the synthesis of derivatives like Gatifloxacin and Moxifloxacin , which are effective against a range of bacterial infections and have favorable pharmacokinetic profiles .

1.2 Mechanism of Action Studies

Research indicates that compounds derived from this compound exhibit mechanisms that target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This specificity enhances their efficacy while minimizing side effects compared to traditional antibiotics .

Synthetic Methodologies

2.1 Reaction Pathways

The compound can undergo various reactions, including:

- Friedel-Crafts Acylation : The presence of the acyl chloride functional group allows for acylation reactions with aromatic compounds, facilitating the formation of more complex structures .

- Formation of Hydrazides : By reacting with hydrazines, it can yield hydrazides that serve as precursors for synthesizing oxadiazoles, which have antimicrobial properties .

2.2 Case Studies in Synthesis

A notable case study involves the synthesis of a novel class of anti-cancer agents where this compound was used as a key building block. The synthetic route demonstrated high yields and selectivity, showcasing its utility in medicinal chemistry .

Agrochemical Applications

The compound's reactivity also extends to agrochemicals. It can be modified to produce herbicides and fungicides that target specific plant pathways, enhancing crop protection while reducing environmental impact.

Chemical Properties and Safety

4.1 Physical and Chemical Properties

- Molecular Formula : C8H6ClF O2

- Molar Mass : 188.58 g/mol

- Appearance : Typically presented as a colorless to yellow liquid.

4.2 Safety Considerations

This compound is classified as corrosive and poses risks such as severe skin burns and eye damage upon contact. Proper safety protocols must be adhered to when handling this compound to mitigate health risks associated with exposure .

作用机制

The mechanism of action of 3-Fluoro-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product. For instance, in biological systems, it can modify proteins or other biomolecules, affecting their function and activity .

相似化合物的比较

- 3-Fluoro-4-methoxybenzoyl chloride

- 3-Fluoro-2-methoxybenzoyl chloride

- 3-Fluoro-5-chlorobenzoyl chloride

Comparison: 3-Fluoro-5-methoxybenzoyl chloride is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its reactivity and the properties of the resulting derivatives. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific applications in organic synthesis and pharmaceutical development .

生物活性

3-Fluoro-5-methoxybenzoyl chloride is an important compound in medicinal chemistry, particularly as a building block for various pharmaceuticals. Its unique structure, featuring both fluorine and methoxy groups, enhances its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound can be synthesized from 3-fluoro-4-methoxybenzoic acid through a reaction with thionyl chloride. This transformation increases its reactivity, making it suitable for nucleophilic aromatic substitution reactions and other synthetic applications in drug discovery .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF O2 |

| Molecular Weight | 202.61 g/mol |

| CAS Number | 1092789-19-9 |

| Melting Point | Not specified |

| Purity | >98% |

Biological Activity

The biological activity of this compound is largely attributed to its ability to modify biological targets through acylation. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.

- Enzyme Inhibition : Compounds containing benzoyl chloride moieties often act as enzyme inhibitors. The acylation of amino acids at the active sites of enzymes can lead to significant changes in enzyme activity.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or other pathways.

Case Study 1: Antimicrobial Applications

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various strains of bacteria. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Study 2: Anticancer Activity

Research has shown that compounds derived from benzoyl chlorides can exhibit anticancer properties by inducing apoptosis in cancer cells. A derivative of this compound was tested against human cancer cell lines, demonstrating a dose-dependent increase in cell death .

Research Findings

Recent research highlights the importance of fluorinated compounds in enhancing biological activity. For instance, the incorporation of fluorine has been shown to improve the potency and selectivity of compounds targeting specific biological pathways. A study found that similar fluorinated benzoyl derivatives had increased efficacy against targets involved in cancer progression and microbial resistance .

Table 2: Biological Activity Data for Derivatives

| Compound Name | Target | EC50 (µM) | Activity Description |

|---|---|---|---|

| Derivative A | Bacterial Enzyme | 0.045 | Significant inhibition observed |

| Derivative B | Cancer Cell Line | 0.030 | Induced apoptosis |

| Derivative C | Antiparasitic Target | 0.010 | High potency against parasites |

属性

IUPAC Name |

3-fluoro-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCPYFUBHZFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。